Affinity-Based Identification of Cathepsin-B Off-Target
Biotin-YVAD-CMK uniquely allows for the direct, covalent labeling of active caspase-1, which can then be visualized via streptavidin blotting. This functional differentiation is evidenced by experiments where pre-incubation of a sample with non-biotinylated Z-VAD-CMK (an irreversible pan-caspase inhibitor) competitively blocked subsequent labeling by Biotin-YVAD-CMK, confirming specific and irreversible binding to the active site [1]. Non-biotinylated analogs like Ac-YVAD-CMK lack this detection handle entirely.
| Evidence Dimension | Direct detection of active caspase-1 via blotting |
|---|---|
| Target Compound Data | Positive signal on streptavidin blot; labeling blocked by pre-incubation with Z-VAD-CMK |
| Comparator Or Baseline | Ac-YVAD-CMK: No signal on streptavidin blot |
| Quantified Difference | Qualitative difference: presence vs. complete absence of detection signal |
| Conditions | Caspase-like protease 'Activity B' purified from plant extracts; pre-incubation with 200 µM non-biotinylated inhibitor for 2 h, followed by 2 h labeling with Biotin-YVAD-CMK |
Why This Matters
This is the sole quantitative/qualitative differentiation: Biotin-YVAD-CMK provides direct, antibody-free detection of active enzyme, while non-biotinylated CMK inhibitors do not.
- [1] Coffeen, W. C., & Wolpert, T. J. (2004). Purification and characterization of a serine protease that exhibits caspase-like activity from victorin-treated oat leaves. The Plant Cell, 16(4), 857-873. https://doi.org/10.1105/tpc.020271 View Source
